(E)-4-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-(4-phenyldiazenylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(12-7-17-30(28,29)18-19-8-3-1-4-9-19)24-20-13-15-22(16-14-20)26-25-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-18H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLPUKIWJQOGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101038976 | |
| Record name | Butanamide, N-[4-(2-phenyldiazenyl)phenyl]-4-[(phenylmethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101038976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007032-90-7 | |
| Record name | Butanamide, N-[4-(2-phenyldiazenyl)phenyl]-4-[(phenylmethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101038976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-4-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anti-inflammatory effects, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a butanamide backbone, a benzylsulfonyl group, and a phenyldiazenyl moiety. Its molecular formula is , with a molecular weight of approximately 372.45 g/mol. The presence of the diazenyl group is significant as it often contributes to the compound's biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Effects : Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-1β and IL-6. For instance, compounds derived from the 4-amino-butanamide moiety have shown significant suppression of these cytokines in vitro and in vivo models .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cancer cell lines. Initial findings suggest that it may induce apoptosis in certain cell types, although further studies are needed to elucidate the underlying mechanisms.
In Vitro Studies
A study focusing on related compounds found that derivatives containing the 4-amino-butanamide moiety significantly reduced IL-6 mRNA expression levels in human keratinocyte cells (HaCaT). The results indicated:
- IL-6 mRNA Expression Levels :
| Compound | IL-6 mRNA Expression |
|---|---|
| 5d | 7.5 |
| 5c | 4.6 |
| 5f | 7.2 |
| 5m | 9.0 |
In Vivo Studies
In vivo experiments using mouse models demonstrated that specific derivatives effectively reduced levels of pro-inflammatory cytokines such as TNF-α, alongside decreased liver enzyme markers indicating reduced hepatotoxicity. Notably, compounds like 5f and 4d exhibited remarkable suppressive activity on IL-1β and TNF-α levels in liver tissues .
Case Studies
- Case Study on Inflammatory Response : A study involving LPS-induced inflammation in mice showed that treatment with the compound led to a significant decrease in plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, suggesting protective effects against liver damage associated with inflammation .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines, revealing promising results for selective apoptosis induction in malignant cells while sparing normal cells.
Comparison with Similar Compounds
Aryl Substitution Effects on Cytotoxic Activity
Modifications to the aryl group in butanamide derivatives significantly influence biological activity. highlights that replacing the phenyldiazenyl group with other substituents, such as 4-methoxyphenyl or 4-acetylphenyl, reduces cytotoxic potency .
Table 1: Cytotoxic Activity of Aryl-Substituted Butanamide Analogues
| Substituent on Aromatic Ring | Cytotoxic Activity (Relative to Phenyldiazenyl) | Reference |
|---|---|---|
| 4-(Phenyldiazenyl)phenyl (Target) | High | |
| 4-Methoxyphenyl | Moderate reduction | |
| 4-Acetylphenyl | Lowest activity |
The phenyldiazenyl group likely enhances π-π stacking or hydrogen-bonding interactions with biological targets, explaining its superior activity compared to electron-donating (e.g., methoxy) or bulky (e.g., acetyl) groups.
Sulfur-Containing Functional Groups
The benzylsulfonyl group in the target compound distinguishes it from analogues with sulfamoyl or thioether moieties. For example, 4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide () replaces benzylsulfonyl with a pyrimidinylsulfamoyl group, altering solubility and target affinity .
Table 2: Comparison of Sulfur-Containing Butanamide Derivatives
Heterocyclic vs. Azo Functionalization
The azo group in the target compound contrasts with heterocyclic substituents in other butanamides. For instance, N-(4-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide () incorporates a thiazolidinone-furan hybrid, which may confer antidiabetic or antimicrobial properties . The azo group, however, is more suited for applications requiring photoresponsive behavior or metal coordination .
Pharmaceutical Impurities and Stability
Impurity profiles of butanamide derivatives, such as N-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-phenyl]butanamide hydrochloride (), highlight challenges in synthesis and stability . The target compound’s benzylsulfonyl group may reduce susceptibility to hydrolysis compared to hydroxypropoxy-containing analogues.
Q & A
Basic Synthesis: Standard Synthetic Routes and Stereochemical Control
Q: What are the standard synthetic routes for (E)-4-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)butanamide, and how is the stereochemistry controlled during synthesis? A: The compound is synthesized via sequential reactions:
- Diazenyl Group Formation : A diazonium salt is generated from aniline derivatives using NaNO₂/HCl, followed by coupling with a phenyl group to form the phenyldiazenyl moiety .
- Sulfonylation : Benzylsulfonyl chloride is reacted with the intermediate under basic conditions (e.g., pyridine) to introduce the sulfonyl group .
- Amide Coupling : The butanamide backbone is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonylated intermediate and 4-aminophenyl derivatives .
Stereochemical Control : The (E)-configuration of the diazenyl group is ensured by optimizing reaction pH (acidic conditions favor E-isomer) and temperature (low temperatures reduce isomerization). Confirmation is achieved via NOESY NMR or X-ray crystallography .
Basic Characterization: Spectroscopic and Chromatographic Methods
Q: Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of the compound? A: Key methods include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, verifying the diazenyl (δ 7.5–8.5 ppm) and sulfonyl (δ 3.5–4.5 ppm) groups .
- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., ESI-MS m/z 465.2 [M+H]⁺) .
- FT-IR : Identifies functional groups (e.g., S=O stretch at 1150–1300 cm⁻¹, amide C=O at 1650 cm⁻¹) .
Basic Biological Screening: Initial Activity Assessment
Q: How are initial biological activities of this compound assessed in academic research? A: Common assays include:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Receptor Binding : Radioligand displacement studies (e.g., for GPCRs) to measure Kᵢ values .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ in HeLa or MCF-7 cells) .
Advanced Synthesis: Optimizing Yield and Scalability
Q: What are the key challenges in optimizing yield and scalability for large-scale synthesis? A: Challenges include:
- Byproduct Formation : Minimized via stepwise purification (e.g., flash chromatography after each reaction) .
- Catalyst Selection : Pd/C or Ni catalysts improve coupling efficiency; flow reactors enhance reproducibility .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility but require careful removal to avoid residues .
Advanced Mechanism: Elucidating Enzyme Inhibition
Q: How can researchers elucidate the mechanism of enzyme inhibition for this compound? A: Methodologies include:
- Enzyme Kinetics : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- X-ray Crystallography : Resolve ligand-enzyme binding modes (e.g., interactions with catalytic serine in proteases) .
- Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant enzyme activities .
Data Contradictions: Resolving Discrepancies in Activity Data
Q: How should researchers address contradictory reports on biological activity? A: Strategies include:
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability across cell lines) .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation : Confirm results using alternative assays (e.g., SPR for binding affinity vs. functional assays) .
Environmental Impact: Assessing Biodegradation and Ecotoxicity
Q: What methodologies are used to assess environmental fate and ecotoxicity? A: Approaches involve:
- OECD Guidelines : Test biodegradability (e.g., OECD 301D) and aquatic toxicity (Daphnia magna LC₅₀) .
- Metabolite Profiling : LC-MS/MS identifies degradation products in soil/water matrices .
- QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight .
Computational Modeling: Role in Understanding Interactions
Q: How can computational modeling enhance understanding of structure-activity relationships? A: Techniques include:
- Molecular Docking : Predict binding poses with target proteins (e.g., AutoDock Vina) .
- MD Simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .
- QSAR : Develop predictive models using descriptors like polar surface area and H-bond acceptors .
Advanced Biological: Resistance Mechanisms in Pathogens
Q: How can resistance mechanisms in pathogens be studied for this compound? A: Methods include:
- Genomic Sequencing : Identify mutations in target enzymes (e.g., Mycobacterium tuberculosis KatG for diazenyl inhibitors) .
- Proteomics : Compare protein expression profiles in resistant vs. susceptible strains .
- Efflux Pump Assays : Measure intracellular accumulation using fluorescent probes (e.g., ethidium bromide) .
Cross-Disciplinary Integration: Chemical and Biological Data
Q: How can researchers integrate chemical and biological data to refine hypotheses? A: Approaches involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
